molecular formula C16H16N2O3 B1616403 2',4'-Dimethyl-3-Nitro-4-Toluanilide CAS No. 6967-11-9

2',4'-Dimethyl-3-Nitro-4-Toluanilide

Cat. No. B1616403
CAS RN: 6967-11-9
M. Wt: 284.31 g/mol
InChI Key: HZUYHCXRFOCYRF-UHFFFAOYSA-N
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Description

2',4'-Dimethyl-3-nitro-4-toluanilide, also known as DNT, is an organic compound that belongs to the family of nitroaromatic compounds. DNT is a yellow crystalline solid that is commonly used in the synthesis of other chemicals, as well as in scientific research.

Mechanism Of Action

The mechanism of action of 2',4'-Dimethyl-3-Nitro-4-Toluanilide is not well understood. However, it is believed to act as a nitroaromatic compound, which can undergo reduction to form nitroso and hydroxylamine intermediates. These intermediates can then react with cellular components, such as proteins and nucleic acids, leading to oxidative stress and DNA damage.

Biochemical And Physiological Effects

2',4'-Dimethyl-3-Nitro-4-Toluanilide has been shown to have toxic effects on various organs, including the liver, kidneys, and lungs. It has also been shown to cause oxidative stress and DNA damage in cells. In animal studies, 2',4'-Dimethyl-3-Nitro-4-Toluanilide has been shown to cause developmental toxicity and reproductive toxicity.

Advantages And Limitations For Lab Experiments

One advantage of using 2',4'-Dimethyl-3-Nitro-4-Toluanilide in lab experiments is its availability and low cost. 2',4'-Dimethyl-3-Nitro-4-Toluanilide is also a stable compound that can be stored for long periods of time. However, one limitation of using 2',4'-Dimethyl-3-Nitro-4-Toluanilide is its toxic effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2',4'-Dimethyl-3-Nitro-4-Toluanilide in scientific research. One direction is the development of new synthetic routes to 2',4'-Dimethyl-3-Nitro-4-Toluanilide, which can improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 2',4'-Dimethyl-3-Nitro-4-Toluanilide, which can provide insights into its toxic effects. Additionally, the use of 2',4'-Dimethyl-3-Nitro-4-Toluanilide in the development of new drugs and agrochemicals is an area of potential future research.

Scientific Research Applications

2',4'-Dimethyl-3-Nitro-4-Toluanilide is widely used in scientific research as a starting material for the synthesis of other chemicals. It is also used as a reference standard in analytical chemistry. 2',4'-Dimethyl-3-Nitro-4-Toluanilide is commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-4-7-14(12(3)8-10)17-16(19)13-6-5-11(2)15(9-13)18(20)21/h4-9H,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUYHCXRFOCYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70989813
Record name N-(2,4-Dimethylphenyl)-4-methyl-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dimethyl-3-Nitro-4-Toluanilide

CAS RN

6967-11-9
Record name NSC68263
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,4-Dimethylphenyl)-4-methyl-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-DIMETHYL-3-NITRO-4-TOLUANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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